3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one
Overview
Description
3,4-Dihydro-1H-pyrido[3,4-b]pyrazin-2-one is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities. These compounds are widely used in pharmaceuticals, organic materials, and natural products due to their bioactive properties .
Preparation Methods
The synthesis of 3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one involves several methods:
Cyclization: This method involves the formation of a ring structure through the reaction of appropriate precursors.
Ring Annulation: This process adds a new ring to an existing ring system.
Cycloaddition: This method involves the addition of two or more unsaturated molecules to form a cyclic product.
Direct C-H Arylation: This method involves the direct formation of a carbon-carbon bond by the reaction of a C-H bond with an aryl halide.
Industrial production methods often involve the use of transition-metal-free strategies, which are more environmentally friendly and cost-effective. For example, the preparation of pyrrolo[1,2-a]pyrazines with various enones can be achieved in three steps: cross-coupling of pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization .
Chemical Reactions Analysis
3,4-Dihydro-1H-pyrido[3,4-b]pyrazin-2-one undergoes several types of chemical reactions:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of a more oxidized product.
Reduction: This reaction involves the gain of electrons, leading to a more reduced product.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4-Dihydro-1H-pyrido[3,4-b]pyrazin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells .
Comparison with Similar Compounds
3,4-Dihydro-1H-pyrido[3,4-b]pyrazin-2-one can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory properties and are being explored for their potential use in cancer treatment.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and drug discovery.
Properties
IUPAC Name |
3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-7-4-9-6-3-8-2-1-5(6)10-7/h1-3,9H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAXKXSOVXIGCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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